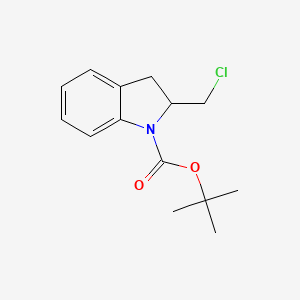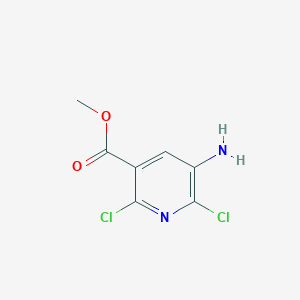
Methyl 5-amino-2,6-dichloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-2,6-dichloronicotinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and an amino group on the pyridine ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2,6-dichloronicotinate is typically synthesized through the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction conditions often involve refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-2,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium fluoride are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Applications De Recherche Scientifique
Methyl 5-amino-2,6-dichloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides.
Mécanisme D'action
The mechanism of action of methyl 5-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,6-dichloronicotinate
- Methyl 2,6-dichloropyridine-3-carboxylate
- Methyl 5,6-dichloronicotinate
Uniqueness
Methyl 5-amino-2,6-dichloronicotinate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C7H6Cl2N2O2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
methyl 5-amino-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,10H2,1H3 |
Clé InChI |
PYJPCCLYEQIMKK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


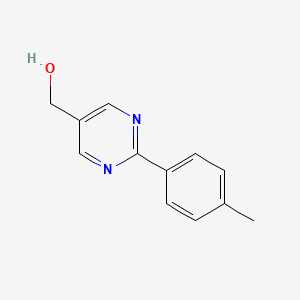
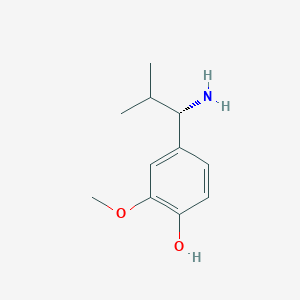
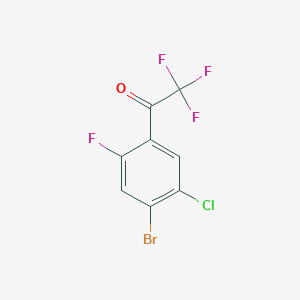

![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)

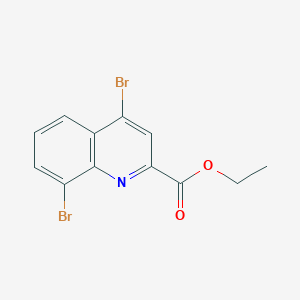
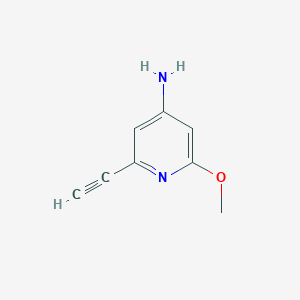
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
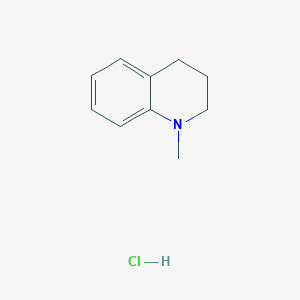
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)

